molecular formula C22H18F3NO2 B2786017 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351594-84-7

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2786017
CAS No.: 1351594-84-7
M. Wt: 385.386
InChI Key: FNGCNDHBIRSKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide features a [1,1'-biphenyl]-4-carboxamide core substituted with a hydroxyethyl group bearing a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c23-22(24,25)19-12-10-17(11-13-19)20(27)14-26-21(28)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20,27H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCNDHBIRSKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the biphenyl structure, introduction of the trifluoromethyl group, and the final carboxamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between organoboron compounds and halides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. The biphenyl structure provides rigidity and stability, facilitating binding to target molecules.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : CF₃ on the biphenyl ring () vs. the ethyl chain (target compound) may lead to divergent biological targets due to spatial orientation .

Solubility vs. Lipophilicity : Hydroxyethyl and hexyloxy groups () balance solubility and permeability, whereas CF₃ and nitrate esters () prioritize membrane penetration .

Receptor Specificity : Bulky N-substituents (e.g., decalin in ) are critical for TRPM8 antagonism, whereas smaller groups (e.g., N-methyl in ) suit enzyme inhibition .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide, often referred to as compound 1351594-84-7 , is a complex organic molecule characterized by its unique trifluoromethyl group and biphenyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C22H18F3NO2C_{22}H_{18}F_3NO_2, and it features several functional groups that contribute to its reactivity and biological interactions:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Biphenyl Structure : Provides a platform for further modifications and interactions.
  • Hydroxyl Group : May participate in hydrogen bonding, influencing biological activity.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound 1351594-84-7TBDTBD
Reference Compound A19.45 ± 0.0742.1 ± 0.30
Reference Compound B26.04 ± 0.3631.4 ± 0.12

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies that suggest interactions with key proteins involved in cancer progression. For example, similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro.

In a study evaluating various derivatives, compounds with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines, highlighting the importance of this functional group in modulating biological activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound may bind to specific proteins involved in cell signaling pathways associated with cancer.

Study on Anti-inflammatory Effects

In a controlled study, researchers synthesized several analogs of this compound and evaluated their anti-inflammatory properties using RAW264.7 macrophages. The results indicated that certain analogs significantly reduced nitric oxide production, a marker for inflammation.

Anticancer Evaluation

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that it inhibited cell growth at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving condensation reactions between biphenyl-4-carboxylic acid derivatives and hydroxyl-substituted ethylamine intermediates. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or THF) to minimize hydrolysis.
  • Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) for improved solubility of intermediates.
  • Temperature control : Reactions are often conducted at 0–25°C to suppress side reactions like trifluoromethyl group degradation .
    • Characterization : Confirm structural integrity via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : Identify peaks corresponding to the biphenyl moiety (aromatic protons at δ 7.2–7.8 ppm), hydroxyl group (broad singlet at δ 2.5–3.5 ppm), and trifluoromethyl group (distinct 19F NMR^{19} \text{F NMR} signal at δ -60 to -70 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., calculated C26H21F3NO2\text{C}_{26}\text{H}_{21}\text{F}_3\text{NO}_2: 448.15 g/mol; observed [M+H]+^+ at m/z 449.16) .

Q. What are the primary biological targets or assays used to evaluate this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases due to the compound’s amide and hydroxyl motifs. Use fluorogenic substrates (e.g., ATPase assays with malachite green detection).
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3 \text{H}-labeled antagonists for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., COX-2 or EGFR). Focus on hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr355 in COX-2).
  • Pharmacokinetic prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (TPSA ~65 Ų) to predict blood-brain barrier permeability and oral bioavailability .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :

  • Dose-response curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm EC50_{50} or IC50_{50} values.
  • Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with methyl or nitro groups) to isolate structure-activity relationships (SAR). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What experimental strategies can elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Kinetic studies : Measure enzyme inhibition over time to distinguish competitive vs. non-competitive mechanisms.
  • Mutagenesis : Modify putative binding residues in target proteins (e.g., Ala-scanning of kinase catalytic domains) to confirm critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.